molecular formula C11H8Cl2O2S B6143415 ethyl 3,6-dichloro-1-benzothiophene-2-carboxylate CAS No. 21211-19-8

ethyl 3,6-dichloro-1-benzothiophene-2-carboxylate

Cat. No.: B6143415
CAS No.: 21211-19-8
M. Wt: 275.1 g/mol
InChI Key: IIYNRDSMTYQVDX-UHFFFAOYSA-N
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Description

Ethyl 3,6-dichloro-1-benzothiophene-2-carboxylate is a chemical compound with the molecular formula C₁₁H₈Cl₂O₂S and a molecular weight of 275.15 g/mol It is a derivative of benzothiophene, a heterocyclic compound containing a sulfur atom in its ring structure

Preparation Methods

The synthesis of ethyl 3,6-dichloro-1-benzothiophene-2-carboxylate typically involves the reaction of 3,6-dichloro-1-benzothiophene-2-carboxylic acid with ethanol in the presence of a dehydrating agent such as thionyl chloride or phosphorus trichloride . The reaction is carried out under reflux conditions, and the product is purified by recrystallization. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimization for yield and purity.

Chemical Reactions Analysis

Ethyl 3,6-dichloro-1-benzothiophene-2-carboxylate can undergo various chemical reactions, including:

    Substitution Reactions: The chlorine atoms on the benzothiophene ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation Reactions: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction Reactions: Reduction of the ester group can yield the corresponding alcohol using reducing agents such as lithium aluminum hydride.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane or ethanol, and catalysts or bases to facilitate the reactions. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Ethyl 3,6-dichloro-1-benzothiophene-2-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of ethyl 3,6-dichloro-1-benzothiophene-2-carboxylate depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The exact pathways involved are subject to ongoing research and may vary depending on the specific biological context.

Comparison with Similar Compounds

Ethyl 3,6-dichloro-1-benzothiophene-2-carboxylate can be compared with other benzothiophene derivatives, such as:

    3,6-dichloro-1-benzothiophene-2-carboxylic acid: The parent acid from which the ester is derived.

    3-amino-1-benzothiophene-2-carbonitrile:

Biological Activity

Ethyl 3,6-dichloro-1-benzothiophene-2-carboxylate is a compound of significant interest in the field of medicinal chemistry due to its potential biological activities, particularly its antimicrobial and anticancer properties. This article synthesizes current research findings, case studies, and data tables to provide a comprehensive overview of the biological activity associated with this compound.

This compound belongs to the benzothiophene class of compounds, characterized by a benzene ring fused to a thiophene ring. Its structure allows for various chemical reactions, including substitution and oxidation, which can modify its biological activity. The chlorine substituents on the benzothiophene ring can facilitate interactions with biological targets such as enzymes and receptors, potentially modulating their activity.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of this compound. In vitro tests have demonstrated its efficacy against various bacterial strains, including multidrug-resistant (MDR) strains. The Minimum Inhibitory Concentration (MIC) values indicate strong antibacterial activity:

Compound Bacterial Strain MIC (μg/mL)
This compoundE. coli100
This compoundS. aureus250
This compoundP. aeruginosa500

These results suggest that the compound could be a candidate for developing new antibiotics against resistant strains .

Anticancer Properties

The anticancer properties of this compound have also been investigated. In preclinical studies, the compound showed promising results in inhibiting cancer cell proliferation and inducing apoptosis in various cancer cell lines. For instance:

  • Cell Lines Tested : Human lung cancer (A549), breast cancer (MCF-7), and colon cancer (HT-29).
  • IC50 Values : The half-maximal inhibitory concentration (IC50) values for these cell lines ranged from 10 to 30 μM, indicating effective cytotoxicity.

The mechanism appears to involve the activation of apoptotic pathways and inhibition of cell cycle progression .

Case Study 1: Antimicrobial Efficacy

In a study published in MDPI, derivatives of this compound were evaluated against MDR strains of bacteria. The findings revealed that modifications to the compound's structure could enhance its antibacterial properties significantly .

Case Study 2: Cancer Cell Inhibition

A recent investigation into the anticancer effects showed that treatment with this compound resulted in increased levels of cleaved caspase-3 in treated tumor samples compared to controls. This indicates a strong induction of apoptosis in malignant cells .

Properties

IUPAC Name

ethyl 3,6-dichloro-1-benzothiophene-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8Cl2O2S/c1-2-15-11(14)10-9(13)7-4-3-6(12)5-8(7)16-10/h3-5H,2H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IIYNRDSMTYQVDX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(C2=C(S1)C=C(C=C2)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8Cl2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401234569
Record name Ethyl 3,6-dichlorobenzo[b]thiophene-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401234569
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

275.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

21211-19-8
Record name Ethyl 3,6-dichlorobenzo[b]thiophene-2-carboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=21211-19-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ethyl 3,6-dichlorobenzo[b]thiophene-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401234569
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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